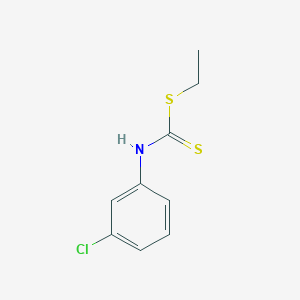

ethyl N-(3-chlorophenyl)carbamodithioate

Beschreibung

Ethyl N-(3-chlorophenyl)carbamodithioate is a dithiocarbamate ester characterized by an ethyl group and a 3-chlorophenyl substituent. Dithiocarbamates are sulfur-containing compounds known for their chelating properties and applications in agrochemicals, pharmaceuticals, and materials science. The ethyl ester group in this compound likely enhances lipophilicity compared to ionic analogs, influencing solubility and reactivity .

Eigenschaften

CAS-Nummer |

13037-29-1 |

|---|---|

Molekularformel |

C9H10ClNS2 |

Molekulargewicht |

231.8 g/mol |

IUPAC-Name |

ethyl N-(3-chlorophenyl)carbamodithioate |

InChI |

InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |

InChI-Schlüssel |

VKJZJFMDTGSGGW-UHFFFAOYSA-N |

SMILES |

CCSC(=S)NC1=CC(=CC=C1)Cl |

Isomerische SMILES |

CCSC(=NC1=CC(=CC=C1)Cl)S |

Kanonische SMILES |

CCSC(=S)NC1=CC(=CC=C1)Cl |

Andere CAS-Nummern |

13037-29-1 |

Synonyme |

m-Chlorophenyldithiocarbamic acid ethyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Ammonium N-(3-Chlorophenyl)dithiocarbamate (CAS 1197-35-9)

- Molecular Formula : C₇H₉ClN₂S₂

- Key Features : Ionic ammonium salt form, increasing water solubility.

- Applications : Used as an intermediate in synthesis due to its reactivity with acid chlorides (e.g., forming thioanhydrides) .

- Comparison : The ionic nature of this compound contrasts with the neutral ethyl ester, which is likely more soluble in organic solvents. This difference impacts their respective roles in synthesis—the ammonium salt may act as a nucleophile in aqueous conditions, while the ethyl ester could participate in organic-phase reactions .

Sodium Acetyl(phenyl)carbamodithioate

- Synthesis: Produced via reaction of N-phenylacetamide with CS₂ and NaOH in ethanol (22°C, 85% yield) .

- Reactivity : Acylated with acid chlorides (e.g., benzoic, 4-nitrobenzoic) to form thioanhydrides.

- The 3-chloro substituent in the latter may enhance electrophilic character and biological activity .

Functional Group Analogs

Isopropyl-N-(3-Chlorophenyl)carbamate

- Key Features : Carbamate (oxygen-based) vs. dithiocarbamate (sulfur-based).

- Properties : Carbamates are generally less reactive toward metal chelation but more stable under acidic conditions.

- Applications : Likely used as herbicides or insecticides, contrasting with dithiocarbamates’ roles in fungicides or vulcanization agents .

Data Table: Comparative Analysis

| Compound | CAS Number | Molecular Formula | Functional Group | Solubility | Key Applications |

|---|---|---|---|---|---|

| Ethyl N-(3-Chlorophenyl)carbamodithioate | N/A* | C₉H₁₀ClN S₂ | Dithiocarbamate ester | Organic solvents | Agrochemical intermediates |

| Ammonium N-(3-Chlorophenyl)dithiocarbamate | 1197-35-9 | C₇H₉ClN₂S₂ | Ionic dithiocarbamate | Water, polar solvents | Synthesis intermediates |

| Sodium Acetyl(phenyl)carbamodithioate | N/A | C₉H₈N Na O S₂ | Sodium dithiocarbamate | Polar aprotic solvents | Bactericidal agents |

| Isopropyl-N-(3-Chlorophenyl)carbamate | N/A | C₁₀H₁₂ClNO₂ | Carbamate | Lipophilic media | Herbicides |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

3-Chloroaniline is deprotonated using potassium carbonate (K₂CO₃) in a dichloromethane-water biphasic system. Subsequent addition of CS₂ generates a dithiocarbamate intermediate, which is alkylated with ethyl iodide at 50°C for 5 hours. The aqueous phase facilitates byproduct removal, while the organic phase is dried over magnesium sulfate (MgSO₄) and purified via silica gel chromatography.

Yield Optimization and Limitations

Yields for analogous dithiocarbamates under Schotten-Baumann conditions range from 44% to 61%, depending on substituent electronic effects. For instance, electron-withdrawing groups like chlorine at the meta position (as in 3-chloroaniline) reduce nucleophilicity, necessitating extended reaction times (12–24 hours). Table 1 summarizes yields from comparable syntheses:

This method’s drawbacks include moderate yields and the need for hazardous CS₂ handling.

A streamlined one-pot procedure eliminates intermediate isolation, enhancing efficiency. This approach combines amine functionalization, CS₂ incorporation, and ethyl group introduction in a single reaction vessel.

General Procedure

3-Chloroaniline (1.0 equiv) is dissolved in dimethylformamide (DMF) with triethylamine (TEA, 2.0 equiv) as a base. CS₂ (2.4 equiv) is added dropwise, forming a dithiocarbamate salt in situ. Ethyl bromide (1.2 equiv) is introduced, and the mixture stirs at 25°C for 12 hours. Workup involves aqueous extraction, drying (Na₂SO₄), and chromatography (petroleum ether/ethyl acetate).

Advantages of Solvent and Base Selection

DMF polar aprotic solvent stabilizes the dithiocarbamate intermediate, while TEA scavenges HBr generated during alkylation. This method achieves yields up to 59% for structurally related compounds, as demonstrated in the synthesis of 4-chlorobenzyl ethyl(phenyl)carbamodithioate.

Photochemical Synthesis Using Katritzky Salts

Recent advances leverage photoredox catalysis with Katritzky salts (2,4,6-triphenylpyridinium tetrafluoroborate) to activate amines for CS₂ incorporation.

Mechanism and Green Chemistry Aspects

3-Chloroaniline reacts with CS₂ and ethyl iodide in water under blue LED irradiation (10W, 24 hours). The Katritzky salt acts as an electron-deficient arylating agent, facilitating radical formation. Et₃N (2.0 equiv) maintains basicity, while irradiation promotes single-electron transfer (SET), accelerating dithiocarbamate formation.

Scalability and Efficiency

Gram-scale reactions produce ethyl N-(3-chlorophenyl)carbamodithioate in 79% yield, highlighting this method’s industrial viability. Aqueous conditions reduce organic solvent use, aligning with green chemistry principles. Comparative data for photochemical vs. traditional methods are summarized below:

| Method | Yield | Solvent | Time (h) | Scalability |

|---|---|---|---|---|

| Photochemical (Katritzky) | 79% | H₂O | 24 | High |

| Schotten-Baumann | 44% | CH₂Cl₂/H₂O | 12 | Moderate |

| One-Pot | 59% | DMF | 12 | Moderate |

Comparative Analysis of Synthetic Routes

Q & A

Basic: How can researchers optimize the synthesis of ethyl N-(3-chlorophenyl)carbamodithioate to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst Use : Base catalysts like K₂CO₃ or triethylamine improve carbamodithioate formation .

- Temperature Control : Reactions conducted at 60–80°C reduce side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

- Monitoring : TLC or HPLC tracks reaction progress.

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include δ ~1.3 ppm (triplet, CH₃ of ethyl), δ ~4.3 ppm (quartet, CH₂), and aromatic protons at δ 6.8–7.4 ppm. Carbamodithioate C=S appears at δ ~165–170 ppm in ¹³C-NMR .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 260–265 confirms molecular weight .

- FT-IR : Strong bands at 1250 cm⁻¹ (C=S) and 1550 cm⁻¹ (N–H bend).

Advanced: How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

- Kinetic Analysis : Vary reactant concentrations (3-chlorophenylamine, CS₂, ethyl iodide) to determine rate laws.

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack steps via NMR .

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate transition states and energy barriers for thiocarbamate bond formation .

- Intermediate Trapping : Quench reactions at intervals to isolate intermediates (e.g., thiourea derivatives) for characterization .

Advanced: What methodologies assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.

- Cytotoxicity via MTT assay on cancer cell lines (IC₅₀ determination) .

- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) using crystal structures from PDB .

- SAR Studies : Synthesize analogs (e.g., varying substituents on the phenyl ring) to correlate structure with activity .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Refinement with SHELXL : Resolve bond length/angle discrepancies; validate using R-factor (<5%) and residual electron density maps .

- Comparative Analysis : Overlay crystal structures with DFT-optimized geometries to identify steric/electronic distortions .

Basic: What analytical methods validate purity and identity post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1%).

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 50.1%, H: 4.2%, N: 5.4%) .

- Melting Point : Sharp range (e.g., 112–114°C) confirms purity.

Advanced: How to investigate degradation pathways under varying environmental conditions?

Methodological Answer:

- Forced Degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions.

- LC-MS Analysis : Identify degradation products (e.g., hydrolysis to 3-chloroaniline) .

- Kinetic Stability Studies : Monitor half-life in buffer solutions (pH 2–12) at 25°C.

Advanced: How do electronic effects of the 3-chlorophenyl group influence reactivity?

Methodological Answer:

- Hammett Analysis : Compare reaction rates with analogs (e.g., 4-Cl or 2-Cl substituents) to determine σ values.

- Electrochemistry : Cyclic voltammetry reveals electron-withdrawing effects on redox potentials .

- DFT Calculations : Map HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attack .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood to avoid inhalation.

- Waste Disposal : Quench with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can computational tools predict physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.

- Solubility Prediction : COSMO-RS models simulate solubility in diverse solvents .

- pKa Estimation : SPARC or MarvinSuite predicts acidity of the carbamodithioate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.